molecular formula C20H15N3O2S B2718104 3-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide CAS No. 397276-60-7

3-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide

Cat. No. B2718104
CAS RN: 397276-60-7
M. Wt: 361.42
InChI Key: GYOJJHOLTQZGQS-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide, also known as MNPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of drug discovery. MNPA belongs to a class of compounds known as thiazole derivatives, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.

Scientific Research Applications

Synthesis of Novel Heterocycles

Compounds related to 3-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-2-naphthamide have been used in the synthesis of various heterocyclic compounds, which are pivotal in pharmaceutical chemistry. For instance, novel methods for synthesizing dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which exhibit antibacterial and fungicidal activity, were developed using related compound structures (Osyanin et al., 2014).

Pharmacological Applications

Naphthyridine derivatives, structurally akin to this compound, have shown promising anticancer activities. For example, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, highlighting the potential of such compounds in cancer treatment (Kong et al., 2018).

Materials Science

In the field of materials science, compounds with similar structural features have been utilized in the synthesis and characterization of novel materials. For example, novel copolymers containing pyridylazo-2-naphthoxyl groups were synthesized for potential applications in metal ion detection and analysis (Zhou et al., 2008).

properties

IUPAC Name

3-methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-25-18-10-14-6-3-2-5-13(14)9-16(18)19(24)23-20-22-17(12-26-20)15-7-4-8-21-11-15/h2-12H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOJJHOLTQZGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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